BenchChemオンラインストアへようこそ!

HPOB

HDAC6 Isoform selectivity Enzymatic assay

HPOB is a potent, selective HDAC6 inhibitor (IC50=56 nM, >30-fold selectivity) that uniquely enhances DNA-damaging anticancer agent efficacy in transformed cells without affecting normal cell viability – a functional profile not shared by Tubastatin A, Ricolinostat, or Nexturastat A. Its clean selectivity (no inhibition of HDAC1–5, 7–11 at ≤10 µM) ensures HDAC6-specific readouts, critical for prostate cancer sensitization studies (validated in CWR22 xenografts at 300 mg/kg/day + SAHA) and bortezomib-resistance reversal in multiple myeloma models. Ideal for AML combination research with decitabine. Supplied at ≥98% purity with verified solubility (>50 mg/mL in DMSO) and established long-term storage stability.

Molecular Formula C17H18N2O4
Molecular Weight 314.3
CAS No. 1429651-50-2
Cat. No. B565816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPOB
CAS1429651-50-2
Synonyms4-[(Hydroxyamino)carbonyl]-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide; 
Molecular FormulaC17H18N2O4
Molecular Weight314.3
Structural Identifiers
SMILESC1=CC=C(C=C1)N(CCO)C(=O)CC2=CC=C(C=C2)C(=O)NO
InChIInChI=1S/C17H18N2O4/c20-11-10-19(15-4-2-1-3-5-15)16(21)12-13-6-8-14(9-7-13)17(22)18-23/h1-9,20,23H,10-12H2,(H,18,22)
InChIKeyRFAZNTABYJYOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





HPOB (CAS 1429651-50-2): Selective HDAC6 Inhibitor with 56 nM IC50 and >30-Fold Isoform Selectivity


HPOB (N-hydroxy-4-[2-[N-(2-hydroxyethyl)anilino]-2-oxoethyl]benzamide) is a small-molecule histone deacetylase (HDAC) inhibitor with high selectivity for HDAC6 over other zinc-dependent HDAC isoforms [1]. It exhibits an IC50 of 56 nM against HDAC6 and demonstrates >30-fold selectivity across the HDAC family, with no significant inhibition of HDAC1–5 and HDAC7–11 at concentrations up to 10 µM . HPOB induces acetylation of α-tubulin, a primary HDAC6 substrate, without affecting histone acetylation, distinguishing it from pan-HDAC inhibitors . As a hydroxamic acid-based inhibitor, HPOB is supplied as a research-grade compound (purity ≥95–99.9%) with demonstrated solubility in DMSO (>50 mg/mL) and established storage stability profiles .

Why HPOB Cannot Be Replaced by Other HDAC6 Inhibitors in Research Protocols


Despite the growing number of HDAC6 inhibitors, substitution among candidates such as Tubastatin A, Ricolinostat (ACY-1215), Nexturastat A, and Tubacin is not scientifically valid due to substantial differences in isoform selectivity profiles, binding affinity hierarchies across the dimeric HDAC6 catalytic domains, and divergent cellular functional outcomes. HPOB exhibits a unique combination of moderate HDAC6 potency (IC50 56 nM) with extremely low off-target activity on Class I HDACs (HDAC1 IC50 2.9 µM, HDAC2 4.4 µM, HDAC3 1.7 µM), resulting in a selectivity window that differs meaningfully from both ultra-potent inhibitors (e.g., Ricolinostat IC50 5 nM, Nexturastat A IC50 5 nM) and alternative selectivity profiles (e.g., Tubastatin A with 1000-fold selectivity but 15 nM IC50) . Critically, comparative studies reveal that HPOB enhances DNA-damaging anticancer agent efficacy selectively in transformed cells without affecting normal cell viability, a functional profile not uniformly shared across the HDAC6 inhibitor class and one that cannot be assumed for structurally distinct analogs [1].

HPOB vs. HDAC6 Inhibitor Comparators: Quantitative Differentiation Evidence for Procurement Decisions


HDAC6 Isoform Selectivity: HPOB Demonstrates Complete Loss of Activity Against Class I HDACs at 10 µM

HPOB exhibits >30-fold selectivity for HDAC6 over other HDAC isoforms, with no detectable inhibition of HDAC1–5 and HDAC7–11 at concentrations up to 10 µM, confirming high isoform selectivity . This contrasts with Ricolinostat (ACY-1215), which shows only 10–12-fold selectivity and retains potent activity against HDAC1 (IC50 58 nM), HDAC2 (48 nM), and HDAC3 (51 nM) . Similarly, Tubastatin A, while 1000-fold selective against most isoforms, maintains activity against HDAC8 (57-fold selectivity) .

HDAC6 Isoform selectivity Enzymatic assay Class I HDAC

Differential HDAC6 Catalytic Domain 2 (DD2) Binding Affinity: HPOB Ranks Below Nexturastat A in Computational Binding Free Energy

Molecular modeling and MM/GBSA binding free energy calculations on the full-length dimeric HDAC6 structure revealed a ligand affinity ranking for the DD2 catalytic domain of CAY10603 > Tubacin > Ricolinostat > Nexturastat A > HPOB > Tubastatin A [1]. HPOB demonstrates intermediate binding affinity among the six evaluated selective HDAC6 inhibitors, which correlates with its moderate enzymatic IC50 and distinguishes it from both higher-affinity (Nexturastat A, Ricolinostat) and lower-affinity (Tubastatin A) alternatives .

Molecular dynamics Binding free energy HDAC6 DD2 MM/GBSA

In Vivo Efficacy: HPOB Exhibits Synergistic Tumor Suppression with SAHA in CWR22 Prostate Cancer Xenografts

In mice bearing CWR22 human prostate cancer xenografts, the combination of HPOB (300 mg/kg/day, i.p.) with SAHA (50 mg/kg) significantly inhibited the growth of pre-existing tumors, whereas the use of either compound alone did not exhibit a noticeable inhibitory effect . This synergistic in vivo activity profile contrasts with reports on selective HDAC6 inhibitors (including Tubastatin A, Tubacin, and Ricolinostat) evaluated as single agents, which failed to demonstrate anti-cancer properties in multiple tumor models, with efficacy observed only at high concentrations causing co-inhibition of other HDAC enzymes [1].

Xenograft Prostate cancer Combination therapy In vivo efficacy

Anti-Proliferative Activity in Multiple Myeloma: HPOB Overcomes Bortezomib Resistance via p21 Transcriptional Activation

HPOB decreased the survival of multiple myeloma (MM) cells in a dose- and time-dependent manner, causing G1 phase accumulation compared with DMSO controls [1]. Importantly, HPOB overcame bortezomib (BTZ) resistance in MM cells, and combining HPOB with BTZ further sensitized MM cells beyond either agent alone [2]. HPOB-mediated cell death occurred via transcriptional activation of p21, associated with elevated global histone H3 acetylation (H3Ac), a mechanism not uniformly demonstrated across the HDAC6 inhibitor class [3].

Multiple myeloma Bortezomib resistance p21 Apoptosis

Chemical Differentiation: HPOB Solubility in DMSO Exceeds 50 mg/mL with Defined Storage Stability

HPOB demonstrates high solubility in DMSO (≥50 mg/mL), enabling preparation of concentrated stock solutions for in vitro assays . The compound exhibits defined storage stability profiles: powder form is stable for 3 years at -20°C and 2 years at 4°C; in solvent, storage at -80°C maintains potency for 6 months, with avoidance of repeated freeze-thaw cycles . These solubility and stability parameters are well-characterized for HPOB, whereas published stability data for comparators such as Nexturastat A and Tubacin are less consistently documented in vendor datasheets .

Solubility DMSO Storage stability Formulation

Recommended Research Applications for HPOB (CAS 1429651-50-2) Based on Validated Evidence


Prostate Cancer Xenograft Studies Requiring Combination Therapy with Pan-HDAC Inhibitors

For in vivo prostate cancer models using CWR22 human prostate cancer xenografts in nude mice, HPOB (300 mg/kg/day, i.p.) combined with SAHA (50 mg/kg) provides significant tumor growth suppression not achieved by either agent alone [1]. This validated combination protocol is appropriate for researchers investigating HDAC6 inhibition as a sensitizing strategy in prostate cancer. The selectivity of HPOB ensures that observed effects are attributable to HDAC6-specific inhibition rather than off-target Class I HDAC activity .

Multiple Myeloma Research Focused on Bortezomib Resistance and p21-Mediated Apoptosis

HPOB is uniquely suited for studies of multiple myeloma, particularly those investigating mechanisms of bortezomib (BTZ) resistance and strategies to overcome it [1]. The compound has been shown to decrease MM cell survival in a dose- and time-dependent manner, overcome BTZ resistance, and synergize with BTZ to further sensitize cells . This application is supported by evidence of HPOB-mediated p21 transcriptional activation and elevated H3Ac, providing a mechanistic basis for experimental design [2].

HDAC6-Specific Mechanistic Studies Requiring Minimal Class I HDAC Off-Target Activity

For experiments requiring clean, HDAC6-specific readouts without confounding effects from Class I HDAC inhibition, HPOB provides a favorable selectivity profile with no detectable inhibition of HDAC1–5 and HDAC7–11 at concentrations up to 10 µM [1]. This high selectivity contrasts with alternative inhibitors such as Ricolinostat (retains HDAC1–3 activity) and Tubastatin A (retains HDAC8 activity) . HPOB is therefore recommended for studies where HDAC6-specific effects on α-tubulin acetylation and related pathways must be isolated from broader HDAC inhibition [2].

Acute Myeloid Leukemia (AML) Combination Therapy Research with DNA Methyltransferase Inhibitors

Recent studies have identified HPOB-derived analogues that exhibit synergistic antileukemic activity when combined with the DNA methyltransferase inhibitor decitabine in AML models [1]. While the direct evidence pertains to HPOB analogues, the parent compound HPOB serves as the foundational scaffold for this combination strategy. Researchers investigating HDAC6 inhibitor and DNA methyltransferase inhibitor combinations in AML may use HPOB as a reference compound or starting point for analogue development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for HPOB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.